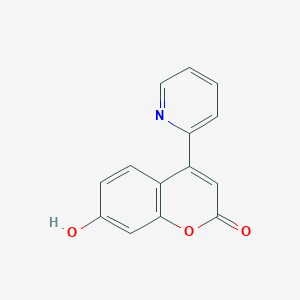

7-Hydroxy-4-(pyridin-2-yl)coumarin

Description

The exact mass of the compound 7-Hydroxy-4-(pyridin-2-yl)coumarin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Hydroxy-4-(pyridin-2-yl)coumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-4-(pyridin-2-yl)coumarin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-4-pyridin-2-ylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-9-4-5-10-11(12-3-1-2-6-15-12)8-14(17)18-13(10)7-9/h1-8,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXWVAVFUWNSBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=O)OC3=C2C=CC(=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420709 |

Source

|

| Record name | 7-Hydroxy-4-(pyridin-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386704-10-5 |

Source

|

| Record name | 7-Hydroxy-4-(2-pyridinyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386704-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-4-(pyridin-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-4-(pyridin-2-yl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectral Characteristics of 7-Hydroxy-4-(pyridin-2-yl)coumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the spectral characteristics of 7-Hydroxy-4-(pyridin-2-yl)coumarin, a heterocyclic fluorescent probe with significant potential in biomedical research and drug development. By integrating a pyridyl moiety at the 4-position of the 7-hydroxycoumarin scaffold, this molecule exhibits unique photophysical properties sensitive to its local environment, making it a valuable tool for probing biological systems. This document will delve into the synthesis, detailed spectral analysis, and the underlying principles governing its fluorescence behavior, offering field-proven insights for its practical application.

Introduction: The Significance of 7-Hydroxy-4-(pyridin-2-yl)coumarin

Coumarin derivatives are a well-established class of fluorophores renowned for their high fluorescence quantum yields, photostability, and environmentally sensitive emission spectra.[1] The parent compound, 7-hydroxycoumarin (umbelliferone), is a pH-sensitive fluorophore with a pKa of approximately 7.8, displaying distinct spectral shifts between its protonated and deprotonated forms.[2] The introduction of a pyridin-2-yl substituent at the 4-position introduces a second pH-sensitive site and an additional locus for intermolecular interactions, thereby enhancing the complexity and utility of the molecule as a sensor. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and protonation events, influencing the intramolecular charge transfer (ICT) characteristics of the molecule and, consequently, its absorption and emission properties. This makes 7-Hydroxy-4-(pyridin-2-yl)coumarin a promising candidate for use as a ratiometric pH sensor, a probe for metal ion binding, and a fluorescent marker in cellular imaging.[3]

Synthesis of 7-Hydroxy-4-(pyridin-2-yl)coumarin

The synthesis of 7-Hydroxy-4-(pyridin-2-yl)coumarin is most effectively achieved via the Pechmann condensation, a classic and versatile method for the preparation of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[4] This approach ensures a high yield and purity of the final product. The synthesis is a two-step process involving the preparation of the key β-ketoester intermediate followed by the condensation reaction.

Synthesis of the Precursor: Ethyl 2-(pyridin-2-yl)-2-oxoacetate

The critical precursor for the Pechmann condensation is ethyl 2-(pyridin-2-yl)-2-oxoacetate. This β-ketoester can be synthesized from picolinic acid through a multi-step process.

Experimental Protocol:

-

Esterification of Picolinic Acid: Picolinic acid is first converted to its ethyl ester, ethyl picolinate, by refluxing in ethanol with a catalytic amount of sulfuric acid.

-

Claisen Condensation: Ethyl picolinate is then subjected to a Claisen condensation with ethyl acetate using a strong base such as sodium ethoxide to yield the desired ethyl 2-(pyridin-2-yl)-2-oxoacetate.

-

Purification: The crude product is purified by column chromatography on silica gel to obtain the pure β-ketoester.

Pechmann Condensation

With the precursor in hand, the final condensation with resorcinol is carried out.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, equimolar amounts of resorcinol and ethyl 2-(pyridin-2-yl)-2-oxoacetate are dissolved in a minimal amount of a suitable solvent, such as ethanol.

-

Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15, is added to the mixture.[5][6] The choice of a solid acid catalyst is often preferred for easier work-up and environmental considerations.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent system, such as ethanol/water, to yield pure 7-Hydroxy-4-(pyridin-2-yl)coumarin.[7]

Caption: Synthetic workflow for 7-Hydroxy-4-(pyridin-2-yl)coumarin.

Spectral Characteristics

The spectral properties of 7-Hydroxy-4-(pyridin-2-yl)coumarin are governed by the interplay of the electron-donating hydroxyl group at the 7-position and the electron-withdrawing pyridin-2-yl group at the 4-position. This "push-pull" electronic structure leads to a significant intramolecular charge transfer (ICT) upon photoexcitation, which is highly sensitive to the surrounding environment.

Absorption and Emission Spectra

In a non-polar solvent, 7-Hydroxy-4-(pyridin-2-yl)coumarin is expected to exhibit an absorption maximum (λ_abs) in the near-UV region, corresponding to the π-π* transition of the coumarin core. The emission maximum (λ_em) will be Stokes-shifted to a longer wavelength. As the polarity of the solvent increases, both the absorption and emission spectra are expected to show a bathochromic (red) shift, a phenomenon known as solvatochromism. This is due to the stabilization of the more polar excited state by the polar solvent molecules.

Table 1: Expected Spectral Properties of 7-Hydroxy-4-(pyridin-2-yl)coumarin in Various Solvents (Hypothetical Data Based on Analogs)

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |

| Dioxane | 2.2 | ~340 | ~420 | ~5400 | ~0.4 |

| Chloroform | 4.8 | ~345 | ~435 | ~5800 | ~0.5 |

| Ethanol | 24.6 | ~355 | ~460 | ~6500 | ~0.6 |

| Acetonitrile | 37.5 | ~350 | ~455 | ~6400 | ~0.55 |

| Water | 80.1 | ~360 | ~480 | ~7100 | ~0.3 |

Note: This data is hypothetical and extrapolated from the known behavior of similar 7-hydroxycoumarin and 4-arylcoumarin derivatives. Actual experimental values may vary.

Influence of pH

The fluorescence of 7-Hydroxy-4-(pyridin-2-yl)coumarin is highly dependent on the pH of the medium due to the presence of two protonatable sites: the 7-hydroxyl group and the pyridyl nitrogen.

-

Acidic Conditions (pH < 4): Both the hydroxyl group and the pyridyl nitrogen are protonated. The molecule exists predominantly in its cationic form.

-

Neutral Conditions (pH ~ 7): The pyridyl nitrogen is likely deprotonated (pKa of pyridine is ~5.2), while the hydroxyl group remains protonated (pKa of 7-hydroxycoumarin is ~7.8). The molecule exists in its neutral form.

-

Alkaline Conditions (pH > 9): Both the pyridyl nitrogen and the hydroxyl group are deprotonated, resulting in the anionic form of the molecule.

Each of these species will have distinct absorption and emission spectra, leading to a complex pH-dependent fluorescence profile. This property is the basis for its use as a ratiometric pH indicator. The fluorescence intensity of the different species can be used to determine the pH of the solution.

Caption: pH-dependent forms of 7-Hydroxy-4-(pyridin-2-yl)coumarin.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. For 7-hydroxycoumarin derivatives, Φ_f is typically high in organic solvents but can be quenched in aqueous solutions due to non-radiative decay pathways. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both Φ_f and τ are sensitive to the local environment and can be used to probe molecular interactions. For 7-Hydroxy-4-(pyridin-2-yl)coumarin, these parameters are expected to vary with solvent polarity and pH.

Experimental Protocols for Spectral Characterization

To accurately determine the spectral characteristics of 7-Hydroxy-4-(pyridin-2-yl)coumarin, a series of standardized spectroscopic measurements are required.

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the synthesized and purified 7-Hydroxy-4-(pyridin-2-yl)coumarin in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Working Solutions: Prepare working solutions in the desired solvents by diluting the stock solution to a final concentration that gives an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

Absorption and Fluorescence Spectroscopy

-

Absorption Spectra: Record the UV-Visible absorption spectra using a dual-beam spectrophotometer over a wavelength range of 250-500 nm.

-

Fluorescence Spectra: Record the fluorescence emission and excitation spectra using a spectrofluorometer. The emission spectra should be recorded by exciting at the absorption maximum. The excitation spectra are recorded by monitoring the emission at the emission maximum.

Quantum Yield Determination

The fluorescence quantum yield can be determined using a relative method with a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54).

Procedure:

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

pH Titration

To investigate the pH-dependent spectral properties, a series of buffered solutions with varying pH values (e.g., from pH 2 to 12) should be prepared. The absorption and fluorescence spectra of the compound are then recorded in each buffer solution.

Caption: Experimental workflow for spectral characterization.

Applications and Future Directions

The unique spectral properties of 7-Hydroxy-4-(pyridin-2-yl)coumarin make it a versatile tool for various applications in chemical biology and materials science.

-

Ratiometric pH Sensing: The distinct emission profiles of its different protonated forms allow for the ratiometric measurement of pH, which is advantageous in complex biological environments as it is independent of the probe concentration.

-

Metal Ion Detection: The pyridyl nitrogen and the adjacent carbonyl oxygen can act as a chelation site for metal ions. Binding of metal ions is expected to cause a significant change in the spectral properties, enabling its use as a fluorescent sensor for specific cations.

-

Cellular Imaging: Its good photostability and potential for environmentally sensitive fluorescence make it a candidate for live-cell imaging applications, allowing for the visualization of pH gradients or metal ion fluxes within cellular compartments.

-

Drug Development: The coumarin scaffold is a privileged structure in medicinal chemistry, and the introduction of the pyridyl group can modulate its biological activity. Its fluorescent properties can be exploited for studying drug-target interactions and for high-throughput screening assays.

Future research should focus on the detailed experimental characterization of this promising fluorophore to fully elucidate its photophysical properties. Further derivatization of the coumarin core could lead to the development of new probes with tailored properties for specific applications in diagnostics and therapeutics.

References

-

The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. (2015). ResearchGate. [Link]

-

7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). (2023). YouTube. [Link]

-

Synthesis and Photophysical Properties of Polarized 7-Heteroaryl Coumarins. (2026). PubMed. [Link]

-

Synthesis of 7 hydroxy-4-methyl coumarin | PDF. (n.d.). Slideshare. [Link]

-

Synthesis and fluorescence properties of 7-hydroxy-3-(2-pyridyl)coumarin derivatives. (n.d.). ResearchGate. [Link]

-

Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2019). Science and Education Publishing. [Link]

-

Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. (n.d.). IISTE.org. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

RSC Advances. (n.d.). RSC Publishing. [Link]

-

Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. (2019). IOSR Journal. [Link]

-

7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. (2020). ACS Publications. [Link]

-

Proposed mechanism for the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of (Bbpy)(HSO4)2 catalyst. (n.d.). ResearchGate. [Link]

-

Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. (n.d.). Royal Society of Chemistry. [Link]

-

A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball M. (2023). Semantic Scholar. [Link]

-

Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. (n.d.). ResearchGate. [Link]

-

synthesis of coumarin derivatives via pechmann condensation and nitration reaction. (n.d.). Jetir.Org. [Link]

-

Pechmann reaction of resorcinol (1) with ethyl acetoacetate (2) to... (n.d.). ResearchGate. [Link]

-

Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (n.d.). NIH. [Link]

-

Pechmann Condensation Mechanism (Coumarin Synthesis) | Organic Chemistry. (2020). YouTube. [Link]

Sources

- 1. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 2. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. iiste.org [iiste.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Fluorescence Mechanism of 7-Hydroxy-4-(pyridin-2-yl)coumarin

[1]

Executive Summary & Molecular Architecture

7-Hydroxy-4-(pyridin-2-yl)coumarin (7H4PC) is a "push-pull" fluorophore integrating a strong electron-donating group (7-hydroxyl) and an electron-withdrawing/chelating moiety (4-pyridyl) onto a benzopyrone core.[1]

Its photophysics are governed by two competitive molecular switches:[1]

-

The Prototropic Switch (pH): The 7-hydroxyl group undergoes ionization (

), modulating Intramolecular Charge Transfer (ICT).[1] -

The Chelation/Redox Switch: The pyridine nitrogen lone pair modulates fluorescence via Photoinduced Electron Transfer (PET) or Twisted Intramolecular Charge Transfer (TICT), which can be arrested by metal coordination or protonation.[1]

Molecular Structure & Numbering[1]

Core Mechanism of Fluorescence

The fluorescence of 7H4PC is not static; it is a dynamic system dependent on the solvent environment, pH, and metal ion presence.[1] The mechanism is best described as Chelation-Enhanced Fluorescence (CHEF) superimposed on an ICT scaffold. [1]

The "Push-Pull" ICT Mechanism

Upon excitation, electron density shifts from the 7-position (donor) to the carbonyl/pyridine region (acceptor).[1]

-

Neutral Form (Phenol): Weak donor ability.[1] Emission is blue-shifted and generally weak (

).[1] -

Anionic Form (Phenolate): Strong donor ability.[1] The negative charge on the oxygen significantly lowers the energy of the ICT state, resulting in a bathochromic shift (Red shift) and a dramatic increase in quantum yield (

).[1]

Fluorescence Quenching Pathways (The "Off" States)

In the absence of analytes (neutral pH, no metals), 7H4PC fluorescence is often partially quenched by two mechanisms:[1]

-

PET (Photoinduced Electron Transfer): The lone pair on the pyridine nitrogen can transfer an electron to the excited coumarin fluorophore, causing non-radiative decay.[1]

-

TICT (Twisted Intramolecular Charge Transfer): The single bond at C4-C(Py) allows the pyridine ring to rotate.[1] If the pyridine twists perpendicular to the coumarin plane in the excited state, it accesses a non-emissive TICT state.[1]

The "Turn-On" Mechanism

Binding a metal ion (

-

Blocks PET: The lone pair is engaged in bonding, preventing electron transfer.[1]

-

Restricts Rotation: Chelation "locks" the pyridine and coumarin rings in a coplanar conformation, eliminating the TICT energy sink.[1]

-

Enhances ICT: The cation makes the pyridine a stronger electron withdrawer, amplifying the push-pull character.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the competitive pathways between Radiative Decay (Fluorescence) and Non-Radiative Decay (PET/TICT).

Caption: Kinetic pathways of 7H4PC. Metal/Proton binding blocks PET/TICT (Red), favoring ICT emission (Green).[1]

Spectroscopic Profile & Data Summary

The following table summarizes typical photophysical parameters for 7-hydroxy-4-substituted coumarins in different environments.

| Parameter | Acidic/Neutral (Protonated Py, Neutral OH) | Basic (Neutral Py, Anionic O⁻) | Metal Complex (Bound Py, Neutral OH) |

| Dominant Species | Cationic (PyH⁺) / Phenol | Neutral Py / Phenolate | Metal-Ligand Complex |

| Abs Max ( | ~320–335 nm | ~370–390 nm | ~330–350 nm |

| Em Max ( | ~400 nm (Blue) | ~450–480 nm (Cyan/Green) | ~430–450 nm (Blue-Shifted vs Anion) |

| Quantum Yield ( | Low (< 0.[1]1) | High (0.6 – 0.[1]9) | Medium/High (0.4 – 0.[1]7) |

| Stokes Shift | Moderate (~70 nm) | Large (~90 nm) | Moderate/Large |

| Primary Mechanism | Weak ICT | Strong ICT | CHEF + ICT |

Experimental Protocols

Synthesis of 7H4PC (Pechmann Condensation)

Rationale: The Pechmann condensation is the most robust method for assembling the coumarin core with 4-position substitution.[1]

Reagents: Resorcinol, Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (Ethyl 2-picolinoylacetate), Sulfuric Acid (or Amberlyst-15 for milder conditions).[1]

-

Mixing: In a round-bottom flask, combine equimolar amounts (e.g., 10 mmol) of resorcinol and the pyridine-beta-ketoester.

-

Catalysis: Add cold concentrated

(approx. 3-5 mL per gram of reactant) dropwise while stirring at 0°C.-

Note: Temperature control is critical to prevent sulfonation of the resorcinol ring.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Quenching: Pour the reaction mixture over crushed ice/water (approx. 10x volume). A precipitate should form.[1]

-

Purification: Filter the solid. Recrystallize from Ethanol/Water or Acetic Acid.[1]

-

Validation: Verify structure via

-NMR (Look for singlet at C3 position ~6.2 ppm and pyridine protons).[1]

-

pH Titration Protocol (Determination of )

Rationale: To establish the dynamic range of the sensor.[1]

-

Stock Solution: Prepare a 1.0 mM stock of 7H4PC in DMSO.

-

Buffer Prep: Prepare a series of phosphate/citrate buffers ranging from pH 3.0 to pH 10.0 (0.5 pH increments).

-

Sample Prep: Dilute stock to 10

in each buffer (maintain <1% DMSO to avoid solvatochromic errors). -

Measurement:

-

Analysis: Plot Emission Intensity at

(approx 450 nm) vs. pH. Fit to the Henderson-Hasselbalch equation to determine

Metal Ion Screening (Selectivity Assay)

Rationale: To verify the "Turn-On" response via the Pyridine-Carbonyl chelation pocket.[1]

-

Solvent System: Use Acetonitrile/Water (1:1 v/v) buffered to pH 7.2 (HEPES).[1]

-

Screening: Add 5 equivalents of various metal chlorides (

) to 10 -

Observation:

References

-

Beddard, G. S., et al. (1977).[1] "Concerning the fluorescence of some 7-hydroxycoumarins and related compounds." Journal of the Chemical Society, Perkin Transactions 2.[1] Link

-

Moriya, T. (1984).[1] "Excited-state Reactions of Coumarins in Aqueous Solutions. II. The Fluorescence Quenching of 7-Ethoxycoumarins by Halide Ions." Bulletin of the Chemical Society of Japan. Link

-

Giri, R., et al. (2015).[1] "The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties." ResearchGate.[1][2][3] Link

-

Jia, X., & Ding, Y. (2021).[1] "Rotating the C-N Bond in a Coumarin-Pyridine-Based Sensor for Pattern Recognition of Versatile Metal Ions." Analytical Chemistry. Link

-

Valkonen, A., et al. (2020).[1] "7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor."[1][4] Journal of Medicinal Chemistry. Link

Technical Guide: 7-Hydroxy-4-(pyridin-2-yl)coumarin Derivatives and Analogs

Executive Summary

This technical guide provides a comprehensive analysis of 7-hydroxy-4-(pyridin-2-yl)coumarin (7-H-4-PC), a privileged scaffold in organic electronics and medicinal chemistry. Unlike its 3-substituted congeners, the 4-pyridyl derivative exhibits unique intramolecular charge transfer (ICT) characteristics due to the distal arrangement of the electron-donating hydroxyl group and the electron-withdrawing pyridine ring. This guide details the synthetic pathways, photophysical mechanisms (specifically metal-ion sensing), and pharmacological applications of this scaffold, designed for researchers in drug discovery and chemosensor development.

Structural Architecture & Photophysics

The D-π-A System

The core utility of 7-H-4-PC lies in its electronic "Push-Pull" architecture.

-

Donor (D): The hydroxyl group at position 7 (7-OH) acts as a strong electron donor, particularly when deprotonated to the phenolate form (

). -

Acceptor (A): The pyridine ring at position 4 acts as an electron acceptor.

- -Bridge: The coumarin (benzopyrone) backbone conjugates these two centers.

Unlike 3-(pyridin-2-yl) derivatives, which often exhibit Excited-State Intramolecular Proton Transfer (ESIPT) due to proximity between the pyridine nitrogen and a proximal hydroxyl, the 4-pyridyl isomer relies primarily on Intramolecular Charge Transfer (ICT) .

Fluorescence Modulation Mechanism

The fluorescence quantum yield (

-

Free Ligand: Exhibits moderate fluorescence due to partial quenching from the rotation of the pyridine ring (non-radiative decay).

-

Metal Binding (Zn

/Cd -

Paramagnetic Quenching (Cu

): Binding of paramagnetic ions causes fluorescence quenching via Photoinduced Electron Transfer (PET) or electronic energy transfer, making the scaffold an effective "Turn-Off" sensor.

Figure 1: Photophysical mechanism showing the transition from non-radiative decay in the free ligand to enhanced emission upon metal chelation (CHEF).

Synthetic Methodologies

The most robust route to 4-substituted coumarins is the Pechmann Condensation . This acid-catalyzed reaction condenses a phenol with a

Reaction Scheme

Reactants: Resorcinol (1,3-dihydroxybenzene) + Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (Ethyl 2-picolinoylacetate).

Catalyst: Concentrated Sulfuric Acid (

Comparative Catalytic Conditions

| Catalyst | Conditions | Yield (%) | Notes |

| Conc. | 0-10°C, 2-4 hrs | 75-85% | Traditional, high yield, harsh workup. |

| Amberlyst-15 | 110°C, Solvent-free | 80-92% | Eco-friendly, reusable catalyst, simple filtration. |

| Bi(NO | Reflux, Ethanol | 60-70% | Mild conditions, lower yield. |

| Microwave | 85-90% | Rapid synthesis, requires specialized equipment. |

Detailed Protocol: Sulfuric Acid Route (Standard)

Objective: Synthesis of 5g of 7-Hydroxy-4-(pyridin-2-yl)coumarin.

-

Preparation: Cool 15 mL of concentrated

in a 100 mL round-bottom flask to <5°C using an ice-salt bath. -

Addition: Add Resorcinol (1.0 eq, ~2.5g) to the acid with stirring until fully dissolved.

-

Condensation: Dropwise add Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (1.0 eq) over 20 minutes, maintaining temperature <10°C.

-

Reaction: Remove ice bath and stir at room temperature for 3 hours. (Monitor via TLC: 50:50 Hexane/Ethyl Acetate).

-

Quenching: Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring. A yellow precipitate will form.

-

Purification: Filter the solid, wash with cold water (3x 50 mL) to remove acid traces. Recrystallize from Ethanol/Water (9:1).

-

Validation: Product should appear as pale yellow needles.

-

Melting Point: ~240-242°C.

-

Fluorescence: Blue-green under 365nm UV light (in basic solution).

-

Figure 2: Step-wise workflow of the Pechmann Condensation synthesis route.

Functional Applications: Chemosensing

Copper (Cu ) Detection

The 4-pyridyl nitrogen and the coumarin carbonyl oxygen can form a coordination pocket.

-

Response: Fluorescence Quenching ("Turn-Off").

-

Mechanism: Paramagnetic quenching. The unpaired d-electrons of Cu

facilitate Intersystem Crossing (ISC) or electron transfer, deactivating the excited state. -

Limit of Detection (LOD): Typically in the nanomolar (nM) range.

Zinc (Zn ) Detection

-

Response: Fluorescence Enhancement ("Turn-On").

-

Mechanism: CHEF effect. Zn

( -

Ratiometric Potential: At high pH, the formation of the phenolate anion shifts the emission to longer wavelengths (Red shift).

Pharmacological Potential[1][2][3][4][5]

The 4-(pyridin-2-yl)coumarin scaffold is a bioisostere for flavonoid structures and possesses significant pharmacological activity.

Anticancer Activity (Kinase Inhibition)

The pyridine ring mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of kinases.

-

Targets: VEGFR-2, PI3K/Akt pathway.

-

Structure-Activity Relationship (SAR):

-

7-OH: Essential for H-bonding with residues like Asp/Glu in the active site.

-

4-Pyridine: Engages in

-

-

Enzyme Inhibition (MIF)

Recent studies identify 7-hydroxycoumarin derivatives as inhibitors of Macrophage Migration Inhibitory Factor (MIF) tautomerase.

-

Mechanism: The coumarin ring occupies the active site, while the 4-substituent (pyridine) interacts with the rim of the catalytic pocket, blocking substrate access.

References

-

Fluorescence Sensing (MIF Inhibition): Title: 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Source: ACS Publications (J. Med. Chem). URL:[Link]

-

General Coumarin Photophysics: Title: Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Source: J. Chem. Soc., Perkin Trans.[1] 2. URL:[Link]

-

Green Synthesis (Amberlyst-15): Title: Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Source: ResearchGate.[2][3][4] URL:[Link]

Sources

An In-Depth Technical Guide to 7-Hydroxy-4-(pyridin-2-yl)coumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Hydroxy-4-(pyridin-2-yl)coumarin, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the compound's core chemical and physical properties, outlines a robust, field-proven synthetic methodology based on the Pechmann condensation, and discusses its characterization through various spectroscopic techniques. While specific biological data for this particular derivative is emerging, this guide contextualizes its potential applications in drug development by examining the well-established bioactivities of the broader 4-aryl-7-hydroxycoumarin class. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel coumarin derivatives.

Introduction: The Scientific Merit of 4-Aryl-7-Hydroxycoumarins

The coumarin scaffold, a benzopyran-2-one core, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a hydroxyl group at the 7-position and an aromatic substituent at the 4-position significantly enhances the pharmacological and photophysical properties of the coumarin core. These 4-aryl-7-hydroxycoumarins are known to exhibit potent anti-inflammatory, antioxidant, anticoagulant, antiviral, and anticancer activities.[1][2] The incorporation of a nitrogen-containing heterocycle, such as a pyridine ring, at the 4-position introduces new potential for hydrogen bonding, metal chelation, and altered pharmacokinetic profiles, making 7-Hydroxy-4-(pyridin-2-yl)coumarin a compound of considerable interest for novel drug design and as a functional material.

Core Compound Identification and Properties

A precise understanding of the fundamental properties of a compound is critical for any research endeavor. This section provides the key identifiers and physicochemical properties for 7-Hydroxy-4-(pyridin-2-yl)coumarin.

| Property | Value | Source |

| CAS Number | 386704-10-5 | |

| Molecular Formula | C₁₄H₉NO₃ | |

| Molecular Weight | 239.23 g/mol | |

| Appearance | Off-white to light yellow solid (predicted) | General knowledge |

| Melting Point | >250 °C (decomposes) | |

| Solubility | Soluble in DMSO, DMF, and aqueous base; sparingly soluble in alcohols; insoluble in water. | General knowledge |

Synthesis and Mechanism: The Pechmann Condensation

The most reliable and widely adopted method for the synthesis of 7-hydroxycoumarins is the Pechmann condensation.[3] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of 7-Hydroxy-4-(pyridin-2-yl)coumarin, resorcinol serves as the phenolic component, and ethyl 2-(pyridin-2-yl)-2-oxoacetate is the required β-ketoester.

Mechanistic Rationale

The Pechmann condensation proceeds through a well-established mechanism that ensures high regioselectivity with activated phenols like resorcinol. The causality behind the experimental choices is as follows:

-

Acid Catalysis: A strong acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15 resin) is crucial for protonating the carbonyl oxygen of the β-ketoester, thereby activating it for nucleophilic attack.[4]

-

Transesterification: The initial step involves the reaction of the phenol with the protonated β-ketoester, leading to a transesterification reaction.

-

Intramolecular Hydroxyalkylation: The electron-rich aromatic ring of the phenol then acts as a nucleophile, attacking the activated ketone carbonyl in an intramolecular Friedel-Crafts-type acylation.

-

Dehydration: The resulting tertiary alcohol undergoes acid-catalyzed dehydration to form a stable, conjugated system, yielding the final coumarin product.

Caption: Pechmann condensation workflow for synthesis.

Experimental Protocol

Materials:

-

Resorcinol (1.0 eq)

-

Ethyl 2-(pyridin-2-yl)-2-oxoacetate (1.05 eq)

-

Concentrated Sulfuric Acid (98%) or Amberlyst-15 resin

-

Crushed Ice

-

Deionized Water

-

Ethanol or Methanol for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.

-

Addition of Reactants: Once the acid is cooled to below 10 °C, add resorcinol and ethyl 2-(pyridin-2-yl)-2-oxoacetate portion-wise, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring. A precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Purification: Recrystallize the crude solid from a suitable solvent such as ethanol or methanol to obtain the pure 7-Hydroxy-4-(pyridin-2-yl)coumarin.

Self-Validation: The success of the synthesis is validated at each step. The formation of a precipitate upon quenching with ice water is the first indication of product formation. Successful filtration and washing to neutrality ensure the removal of the acid catalyst. Finally, a sharp melting point and clean spectroscopic data of the recrystallized product confirm its identity and purity.

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected spectroscopic signatures for 7-Hydroxy-4-(pyridin-2-yl)coumarin, based on data from closely related analogs.[6][7]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Rationale |

| 3200-3500 (broad) | O-H (Phenolic) | Indicates the presence of the hydroxyl group. |

| ~3050 | C-H (Aromatic) | Stretching vibrations of the aromatic C-H bonds. |

| 1680-1720 | C=O (Lactone) | Characteristic strong absorption for the coumarin lactone carbonyl. |

| 1600-1620 | C=C (Aromatic/Pyridyl) | Stretching vibrations of the benzene and pyridine rings. |

| 1100-1300 | C-O (Ether-like) | Stretching of the C-O bond within the pyrone ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~10.5-11.0 ppm (s, 1H): Phenolic -OH proton.

-

δ ~8.6-8.7 ppm (d, 1H): Proton on the pyridine ring ortho to the nitrogen.

-

δ ~7.8-8.0 ppm (m, 2H): Protons on the pyridine ring and the H5 proton of the coumarin ring.

-

δ ~7.3-7.5 ppm (m, 1H): Proton on the pyridine ring.

-

δ ~6.8-6.9 ppm (dd, 1H): H6 proton of the coumarin ring.

-

δ ~6.7-6.8 ppm (d, 1H): H8 proton of the coumarin ring.

-

δ ~6.2-6.3 ppm (s, 1H): H3 proton of the coumarin ring.

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~160-162 ppm: C2 (Lactone Carbonyl)

-

δ ~155-160 ppm: C7, C8a

-

δ ~148-152 ppm: C4, Pyridine carbons

-

δ ~125-138 ppm: Pyridine carbons

-

δ ~110-115 ppm: C3, C4a, C5, C6

-

δ ~102-105 ppm: C8

Mass Spectrometry

-

Expected [M+H]⁺: m/z 240.06

-

Fragmentation Pattern: A characteristic fragmentation pattern for coumarins involves the loss of a neutral CO molecule (28 Da) from the lactone ring, which would result in a significant fragment ion.

Potential Applications in Drug Development and Research

While specific biological studies on 7-Hydroxy-4-(pyridin-2-yl)coumarin are not extensively documented in publicly accessible literature, the known bioactivities of the 4-aryl-7-hydroxycoumarin class provide a strong rationale for its investigation in several therapeutic areas.

Caption: Potential biological activities of the target coumarin.

-

Anticancer Research: Many coumarin derivatives have shown promise as anticancer agents by targeting various signaling pathways. The planar structure of 7-Hydroxy-4-(pyridin-2-yl)coumarin makes it a candidate for investigation as an intercalating agent or as a kinase inhibitor.[2]

-

Antioxidant and Anti-inflammatory Applications: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, enabling the molecule to act as a radical scavenger. This inherent property, combined with the anti-inflammatory effects often seen in coumarins, suggests potential applications in diseases with an inflammatory or oxidative stress component.[2]

-

Antimicrobial Drug Discovery: The coumarin nucleus is present in several antibiotics. The addition of the pyridine moiety could enhance antimicrobial activity by facilitating interactions with bacterial enzymes or cell wall components.

-

Fluorescent Probes and Materials Science: 7-Hydroxycoumarins are well-known for their fluorescent properties. The extended conjugation provided by the pyridyl group may shift its emission and absorption wavelengths, making it a candidate for development as a fluorescent probe for biological imaging or as a component in organic light-emitting diodes (OLEDs).

Conclusion

7-Hydroxy-4-(pyridin-2-yl)coumarin is a promising heterocyclic compound with a foundation built upon the well-established chemical and biological significance of the coumarin scaffold. This guide has provided a comprehensive framework for its synthesis via the Pechmann condensation, detailed the expected analytical characterization, and outlined the rationale for its potential applications in drug discovery and materials science. As research into novel heterocyclic compounds continues to expand, the systematic synthesis and evaluation of derivatives such as this will be paramount in the development of next-generation therapeutics and functional materials.

References

- Basangouda, M., Kulkarni, M. V., Sharma, D., Gupta, V. K., Sandhyarani, P., & Sasal, V. P. (2009). Journal of Chemical Sciences, 121, 485-495.

-

Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]

-

Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

- Patil, S. (2019). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. IOSR Journal of Applied Chemistry, 12(7), 80-83.

- Bathich, Y., & Al-Haiza, M. (2020). 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Indian Journal of Heterocyclic Chemistry, 30(2), 313-318.

-

Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Retrieved from [Link]

- MDPI. (2021).

- Al-Warhi, T., Rizvi, S. M. D., & Mobashir, M. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules, 27(16), 5276.

- Gadkhe, S. A., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(3), 274-278.

- Darla, M. M., et al. (2016). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. Medicinal Chemistry Research, 25(1), 121-133.

-

ResearchGate. (2015). Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with Amberlyst ion-exchange resins as catalysts. Retrieved from [Link]

-

ResearchGate. (2014). FTIR spectrum of 7-hydroxy-4-methyl coumarin. Retrieved from [Link]

-

ResearchGate. (2015). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. Retrieved from [Link]

- Arkivoc. (2021). Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Arkivoc, 2022(5), 1-15.

- National Institutes of Health. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(5), 8964–8974.

- National Institutes of Health. (2012).

- Royal Society of Chemistry. (2015). A cheap cholinium ionic liquid as an efficient and reusable catalyst for the Pechmann condensation under solvent-free conditions. RSC Advances, 5(52), 41655-41661.

-

PharmRecord. (n.d.). Experiment Synthesize 7-hydroxy 4-methyl coumarin. Retrieved from [Link]

- IOSR Journal. (2019). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. IOSR Journal of Applied Chemistry, 12(7), 80-83.

-

Royal Society of Chemistry. (2011). Electronic Supplementary Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 7-Hydroxy-4-(pyridin-2-yl)coumarin

Abstract

7-Hydroxy-4-(pyridin-2-yl)coumarin is a heterocyclic aromatic compound of significant interest to the scientific community. As a member of the coumarin family, it possesses a characteristic benzopyrone core structure, enhanced by a pyridinyl substituent at the 4-position and a hydroxyl group at the 7-position. This unique arrangement of functional groups imparts valuable physicochemical properties, most notably its pH-sensitive fluorescence, which makes it a powerful tool in biochemical and cellular research. This guide provides a comprehensive overview of its core properties, including a definitive determination of its molecular weight, detailed synthetic protocols, and a discussion of its applications in drug development and as a fluorescent probe.

Introduction to Substituted Coumarins

Coumarins are a large class of phenolic substances found in many plants, though they can also be synthesized chemically.[1] The core coumarin scaffold is a versatile platform in medicinal chemistry and materials science due to its rigid, planar structure and diverse biological activities.[2][3] Modifications to the benzopyrone ring system, such as the introduction of hydroxyl and aryl groups, can dramatically alter the molecule's pharmacological and photophysical properties.

7-Hydroxycoumarins, often referred to as umbelliferones, are particularly noteworthy for their fluorescence.[4][5] The introduction of a nitrogen-containing heterocycle, such as a pyridinyl group, at the 4-position creates a molecule, 7-Hydroxy-4-(pyridin-2-yl)coumarin, with enhanced polarity and hydrogen bonding capabilities. These features are critical for its function as a molecular sensor and its interactions with biological targets.[6] This guide will explore the synthesis, characterization, and utility of this specific derivative, providing researchers with the foundational knowledge required for its effective application.

Core Physicochemical Properties

The fundamental identity and characteristics of a compound are defined by its physicochemical properties. For 7-Hydroxy-4-(pyridin-2-yl)coumarin, these data are essential for accurate experimental design, dosage calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 239.23 g/mol | [7] |

| Molecular Formula | C₁₄H₉NO₃ | [8] |

| Exact Mass | 239.058243149 Da | [7] |

| CAS Number | 386704-10-5 | [8] |

| Melting Point | >250 °C (decomposition) | [8] |

| Topological Polar Surface Area | 59.4 Ų | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

These properties confirm the compound as a moderately polar, high-melting-point solid, consistent with its aromatic and hydrogen-bonding structure. The molecular weight of 239.23 g/mol is a critical parameter for all stoichiometric calculations.[7]

Synthesis and Characterization

The reliable synthesis and rigorous characterization of 7-Hydroxy-4-(pyridin-2-yl)coumarin are paramount for ensuring experimental reproducibility and the validity of research findings.

Synthetic Pathway: Pechmann Condensation

The most common and efficient method for synthesizing 7-hydroxycoumarins is the Pechmann condensation.[9] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the target molecule, this involves reacting resorcinol (a 1,3-dihydroxybenzene) with an ethyl ester of pyridinyl acetic acid.

Causality of Experimental Choice: The Pechmann condensation is favored due to its high efficiency for coumarin ring formation. The use of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl group of the ketoester, thereby activating it for electrophilic attack by the electron-rich resorcinol ring. The hydroxyl group on resorcinol directs the substitution and facilitates the final cyclization and dehydration steps to form the stable benzopyrone ring.

Caption: Workflow for the synthesis of 7-Hydroxy-4-(pyridin-2-yl)coumarin.

Experimental Protocol: Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, add resorcinol (1 equivalent) and ethyl 2-(pyridin-2-yl)acetate (1 equivalent).

-

Catalyst Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with continuous stirring, ensuring the temperature does not rise excessively.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours, or gently heat to 50-60°C to expedite the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the viscous mixture into a beaker of crushed ice with vigorous stirring. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 7-Hydroxy-4-(pyridin-2-yl)coumarin as a solid.

Spectroscopic Characterization

Structural confirmation is achieved through standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expect characteristic signals for the aromatic protons on both the coumarin and pyridine rings, a singlet for the proton at the 3-position of the coumarin, and a broad singlet for the hydroxyl proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the number of unique carbon environments. Signals will correspond to the carbonyl carbon of the lactone, the carbons of the two aromatic rings, and the olefinic carbons of the pyrone ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies functional groups. Key peaks will include a broad O-H stretch for the hydroxyl group, a strong C=O stretch for the lactone carbonyl, and C=C stretching vibrations for the aromatic rings.

-

Mass Spectrometry (MS): Confirms the molecular weight. The molecular ion peak (M+) should correspond to the calculated exact mass of the compound.

Applications in Research and Development

The unique structure of 7-Hydroxy-4-(pyridin-2-yl)coumarin makes it a valuable tool in several scientific domains.

Fluorescent Probes and Sensors

The primary application of 7-hydroxycoumarins is as fluorescent probes.[10] Their fluorescence is often highly sensitive to the local environment, including polarity and pH.[6][11] The hydroxyl group at the 7-position can exist in either a neutral (phenol) or anionic (phenolate) form, which have distinct absorption and emission spectra.[5] This pH-dependent equilibrium allows the compound to function as a ratiometric sensor for pH changes within biological systems.

The pyridinyl group introduces an additional site for protonation or metal ion coordination, potentially modulating the fluorescent properties. This makes 7-Hydroxy-4-(pyridin-2-yl)coumarin a candidate for developing selective chemosensors for specific analytes.[6]

Caption: pH-dependent fluorescence mechanism of 7-hydroxycoumarins.

Drug Development and Biological Activity

The coumarin scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticoagulant, anticancer, and antimicrobial properties.[3][9] The addition of a pyridine ring can enhance interactions with biological targets through hydrogen bonding and π-stacking. Derivatives of 7-hydroxycoumarin have been investigated for their potential to inhibit enzymes and modulate cellular pathways.[1][10] For example, they have been explored as inhibitors of macrophage migration inhibitory factor (MIF), a protein involved in inflammatory responses.[10] Further research into 7-Hydroxy-4-(pyridin-2-yl)coumarin may reveal specific therapeutic applications.

Conclusion

7-Hydroxy-4-(pyridin-2-yl)coumarin, with a definitive molecular weight of 239.23 g/mol , is more than just a chemical entity; it is a versatile molecular tool.[7] Its straightforward synthesis via Pechmann condensation and its intriguing photophysical properties make it highly accessible and useful for researchers. Its primary utility as a pH-sensitive fluorescent probe provides a window into the chemical environments of complex systems. As the fields of chemical biology and drug discovery continue to advance, the strategic application of well-characterized, functional molecules like 7-Hydroxy-4-(pyridin-2-yl)coumarin will undoubtedly continue to yield valuable scientific insights and potential therapeutic leads.

References

-

7-Hydroxy-4-(pyridin-2-yl)coumarin | C14H9NO3. BuyersGuideChem. [Link]

-

7-Hydroxy-4-(pyridin-2-yl)coumarin_386704-10-5. Mic scientific ltd. [Link]

-

7-Hydroxy-4-(3-pyridyl)coumarin | C14H9NO3 | CID 5702837. PubChem. [Link]

-

7-Hydroxycoumarin. NIST WebBook. [Link]

-

7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Connect Journals. [Link]

-

Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Arkivoc. [Link]

-

Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. ResearchGate. [Link]

-

7-Hydroxy-4-(hydroxymethyl)coumarin. ResearchGate. [Link]

-

Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. ResearchGate. [Link]

-

Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institute of Science and Technology. [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. [Link]

-

Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Royal Society of Chemistry. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. [Link]

-

Synthesis and fluorescence properties of 7-hydroxy-3-(2-pyridyl)coumarin derivatives. ResearchGate. [Link]

-

4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. Scientific & Academic Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. connectjournals.com [connectjournals.com]

- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Hydroxycoumarin [webbook.nist.gov]

- 5. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 7-Hydroxy-4-(3-pyridyl)coumarin | C14H9NO3 | CID 5702837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-Hydroxy-4-(pyridin-2-yl)coumarin | C14H9NO3 - BuyersGuideChem [buyersguidechem.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]

An In-depth Technical Guide to the Safe Handling of 7-Hydroxy-4-(pyridin-2-yl)coumarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 7-Hydroxy-4-(pyridin-2-yl)coumarin. As a Senior Application Scientist, the following information synthesizes established safety principles with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide a deep understanding of the potential hazards and the rationale behind the recommended safety procedures.

Compound Profile and Hazard Identification

1.1. Structural and Physicochemical Properties

A precise understanding of the compound's physical and chemical characteristics is fundamental to its safe handling. The data for the closely related isomer, 7-Hydroxy-4-(3-pyridyl)coumarin, can be used as a reasonable surrogate for initial assessment.

| Property | Value (for 7-Hydroxy-4-(3-pyridyl)coumarin) | Source |

| Molecular Formula | C₁₄H₉NO₃ | [1] |

| Molecular Weight | 239.23 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Insoluble in water | [2] |

1.2. GHS Hazard Classification (Inferred)

Based on the GHS classification of 7-Hydroxy-4-(3-pyridyl)coumarin and the known hazards of coumarin and pyridine derivatives, the following GHS hazard statements are likely applicable[3][4]:

-

H315: Causes skin irritation. (Warning)

-

H319: Causes serious eye irritation. (Warning)

-

H335: May cause respiratory irritation. (Warning)

1.3. Toxicological Profile

A comprehensive toxicological assessment requires consideration of both the coumarin and pyridine components.

-

Coumarin Moiety: The coumarin nucleus is associated with potential hepatotoxicity (liver damage) in sensitive individuals and at high doses[5][6]. While the parent compound, coumarin, is classified as toxic if swallowed, its 7-hydroxy metabolite is generally considered to be of lower toxicity in humans[6]. Some coumarin derivatives have also been shown to be skin sensitizers[7].

-

Pyridine Moiety: Pyridine and its derivatives are known to be toxic and can cause irritation to the skin, eyes, and respiratory system[8][9]. Pyridine is also a flammable liquid with a distinctive, unpleasant odor[9]. The Occupational Safety and Health Administration (OSHA) has set an exposure limit for pyridine in the workplace at 5 parts per million (ppm) over an 8-hour workday[10].

Therefore, 7-Hydroxy-4-(pyridin-2-yl)coumarin should be handled as a compound that is potentially irritating to the skin, eyes, and respiratory tract, with the possibility of causing skin sensitization and, at high doses or with chronic exposure, potential liver effects.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

2.1. Engineering Controls

The primary objective of engineering controls is to contain the hazardous material at its source.

-

Chemical Fume Hood: All handling of 7-Hydroxy-4-(pyridin-2-yl)coumarin powder should be conducted in a properly functioning and certified chemical fume hood to prevent inhalation of dust particles.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the work area.

-

Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled[11].

2.2. Personal Protective Equipment (PPE)

PPE provides a critical barrier between the researcher and the hazardous substance.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in situations where there is a higher risk of splashing or dust generation.

-

Gloves: Nitrile gloves are a suitable choice for handling this compound, offering good resistance to a range of chemicals. It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination.

-

Protective Clothing: A buttoned lab coat should be worn at all times to protect the skin. For procedures with a higher risk of contamination, disposable sleeves or a chemical-resistant apron may be necessary.

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Caption: Essential Personal Protective Equipment Workflow.

Safe Handling and Experimental Protocols

Adherence to standardized procedures is paramount for ensuring safety during the handling and use of 7-Hydroxy-4-(pyridin-2-yl)coumarin.

3.1. General Handling Practices

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

-

Contaminated Clothing: Remove and wash contaminated clothing before reuse[12].

-

Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Always handle the compound in a way that prevents ingestion and inhalation.

3.2. Synthesis Protocol: Pechmann Condensation (Illustrative)

The Pechmann condensation is a common method for the synthesis of coumarins[7][11]. The following is an illustrative protocol for the synthesis of a 7-hydroxy-4-substituted coumarin, which can be adapted for 7-Hydroxy-4-(pyridin-2-yl)coumarin.

Principle: The Pechmann condensation involves the acid-catalyzed reaction of a phenol (resorcinol) with a β-ketoester (ethyl 2-pyridylacetate).

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol and ethyl 2-pyridylacetate.

-

Acid Catalyst: Slowly add a suitable acid catalyst, such as concentrated sulfuric acid or a solid acid catalyst, while cooling the reaction mixture in an ice bath to control the exothermic reaction.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture into ice water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol).

Caption: Simplified Pechmann Condensation Workflow.

Causality Behind Experimental Choices: The use of a strong acid catalyst is crucial for protonating the carbonyl groups, thereby activating them for nucleophilic attack by the phenol. The reaction is often performed at or below room temperature initially to control the rate of the highly exothermic reaction.

Storage, Spill Management, and Waste Disposal

Proper procedures for storage, spill cleanup, and waste disposal are critical for maintaining a safe laboratory environment.

4.1. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2][3].

-

Protect from light and moisture to prevent degradation.

4.2. Spill Management

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled container for disposal[12]. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

4.3. Waste Disposal

-

Dispose of 7-Hydroxy-4-(pyridin-2-yl)coumarin and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

-

Do not dispose of down the drain or in the regular trash.

-

Waste should be collected in a clearly labeled, sealed container.

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

- 7-Hydroxy-4-(methoxymethyl)

- 7-HYDROXY-4-METHYL-COUMARIN CAS NO 90-33-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. (URL not available)

- Safety Data Sheet: Coumarin 307, 98%. Chemos GmbH & Co.KG. (2019-12-10). (URL not available)

- Safety Data Sheet: Coumarin. Carl ROTH. (URL not available)

- Chemwatch GHS SDS 1282. Sdfine. (URL not available)

- SAFETY DATA SHEET - 7-Hydroxy-4-methylcoumarin. (URL not available)

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024-10-01). [Link]

- coumarin - Report | CAMEO Chemicals | NOAA. (URL not available)

- Coumarin 30. Santa Cruz Biotechnology. (URL not available)

- Standard Operating Procedure for Pyridine. (URL not available)

-

Toxicology and risk assessment of coumarin: focus on human data. PubMed. [Link]

- Coumarin. Szabo-Scandic. (URL not available)

-

Pyridine | ToxFAQs™ | ATSDR. CDC. [Link]

-

7-Hydroxy-4-(3-pyridyl)coumarin | C14H9NO3 | CID 5702837. PubChem. [Link]

- 7-Hydroxy-4-(3-pyridyl)coumarin Safety and Hazards. PubChem. (URL not available)

-

Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. ResearchGate. (2021-04-26). [Link]

-

7-Hydroxy-4-(4-pyridyl)coumarin. SpectraBase. [Link]

-

Coumarin. Wikipedia. [Link]

-

Pyridine Synthesis: Cliff Notes. Baran Lab. (2004-09-06). [Link]

- Hydroxylated 3-(pyridin-2-yl)coumarins as radical scavengers with potent lipoxygenase inhibitor activity.

-

Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. PubMed. [Link]

-

HEALTH EFFECTS - Toxicological Profile for Pyridine. NCBI Bookshelf - NIH. [Link]

- SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. (URL not available)

- Design, preparation and characterization of 7-hydroxy-4-methylcoumarin-based deep eutectic solvents. New Journal of Chemistry (RSC Publishing). (URL not available)

-

Synthesis of 7 hydroxy-4-methyl coumarin | PDF. Slideshare. [Link]

-

Pechmann condensation. Wikipedia. [Link]

-

An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. PMC. [Link]

-

Pechmann condensation – Knowledge and References. Taylor & Francis. [Link]

-

Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. ResearchGate. (2025-08-09). [Link]

-

Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Arkivoc. (2025-03-30). [Link]

-

7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube. (2023-04-12). [Link]

-

7-Hydroxy-4-(hydroxymethyl)coumarin. ResearchGate. [Link]

-

Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. NIH. [Link]

-

Synthesis of Coumarin-Isoxazole-Pyridine Hybrids with Possible Biological Activity. (2025-03-05). [Link]

-

Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids. MDPI. [Link]

Sources

- 1. 7-Hydroxy-4-(3-pyridyl)coumarin | C14H9NO3 | CID 5702837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 8. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The-Core-Principles-of-Coumarin-Based-Fluorescent-Probes-A-Technical-Guide

Abstract

Coumarin-based fluorescent probes have become indispensable tools in a multitude of scientific disciplines, including biochemistry, medical diagnostics, and environmental science.[1][2] Their widespread adoption stems from the remarkable versatility of the coumarin scaffold, a benzo-α-pyrone framework that is readily amenable to chemical modification.[3][] This structural flexibility allows for the fine-tuning of their photophysical properties, leading to the development of highly sensitive and selective chemosensors. This guide provides an in-depth exploration of the foundational principles governing the function of these probes, detailing their synthesis, photophysical characteristics, and the core mechanisms of fluorescence modulation. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding and more effective application of these powerful analytical tools.

Introduction: The Versatility of the Coumarin Scaffold

Coumarins are a large class of naturally occurring and synthetic compounds characterized by the 2H-chromen-2-one motif.[5][6] While first isolated from Tonka beans in 1820, it is their unique photophysical properties that have cemented their role in modern scientific research.[2] The core coumarin structure possesses a π-conjugated system that facilitates efficient light absorption and subsequent fluorescence emission.[]

Key advantages of coumarin-based probes include:

-

Excellent Biocompatibility and Low Toxicity: Many coumarin derivatives exhibit low toxicity, making them suitable for live-cell imaging and in vivo applications.[5][6][7]

-

High Quantum Yields and Photostability: Coumarins are known for their bright fluorescence and resistance to photobleaching, enabling robust and prolonged imaging experiments.[][8]

-

Structural Modularity: The coumarin backbone can be easily functionalized at various positions, most commonly at the 3, 4, 7, and 8 positions, allowing for the rational design of probes with tailored specificities and spectral properties.[1][2][9]

-

Environmental Sensitivity: The fluorescence of many coumarin derivatives is sensitive to changes in the local microenvironment, such as polarity, pH, and viscosity, which can be harnessed for sensing applications.[][10]

These attributes have led to the development of a vast library of coumarin probes for the detection of a wide array of analytes, including metal ions, reactive oxygen species (ROS), biothiols, and changes in pH.[1][8][9]

Fundamental Photophysical Properties

The utility of a fluorescent probe is dictated by its photophysical properties. For coumarins, these properties are heavily influenced by the nature and position of substituents on the benzopyran-2-one core.

Absorption and Emission Spectra

Typically, coumarin fluorophores absorb ultraviolet (UV) or near-UV light, with absorption maxima generally falling between 350 and 450 nm, and emit fluorescence in the blue-to-green region of the visible spectrum (400–550 nm).[] The precise wavelengths of absorption and emission are highly dependent on the electronic nature of the substituents. Electron-donating groups (e.g., amino, hydroxyl) at the 7-position and electron-withdrawing groups at the 3- or 4-position can extend the π-conjugation, leading to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.

Stokes Shift

The Stokes shift is the difference in wavelength between the maximum of the absorption and the maximum of the emission spectrum. A large Stokes shift is a desirable characteristic for fluorescent probes as it minimizes the overlap between the excitation and emission signals, thereby reducing background interference and improving the signal-to-noise ratio. Strategic modifications to the coumarin structure can be employed to increase the Stokes shift.

Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Coumarin derivatives are known for their high quantum yields, often approaching 1 (100% efficiency).[11] However, the quantum yield can be significantly influenced by the solvent polarity and the presence of specific analytes that interact with the probe.[11][12]

Table 1: Representative Photophysical Properties of Selected Coumarin Derivatives

| Coumarin Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent |

| Coumarin 1 | 373 | 450 | 0.63 | Ethanol |

| Coumarin 153 | 422 | 520 | 0.53 | Ethanol |

| Coumarin 343 | 443 | 500 | 0.63 | DMSO |

| 7-Hydroxycoumarin | 325 | 455 | 0.76 | Ethanol |

| 7-Aminocoumarin | 350 | 445 | 0.73 | Ethanol |

Note: These values are approximate and can vary depending on the specific experimental conditions.

Core Sensing Mechanisms: The Heart of Probe Functionality

The ability of a coumarin-based probe to signal the presence of a specific analyte is governed by a change in its fluorescence output. This modulation is typically achieved through several key photo-induced processes.[3][10] A fundamental design principle involves linking the coumarin fluorophore to a recognition unit (receptor) that selectively interacts with the target analyte. This interaction triggers a change in the photophysical properties of the coumarin, resulting in a detectable signal.

Photoinduced Electron Transfer (PET)

In a PET-based sensor, the coumarin fluorophore is covalently linked to an electron-donating recognition moiety, such as a tertiary amine or an azacrown ether.[3] In the "off" state (absence of the analyte), excitation of the coumarin leads to the transfer of an electron from the recognition unit to the excited fluorophore. This process provides a non-radiative decay pathway, effectively quenching the fluorescence.